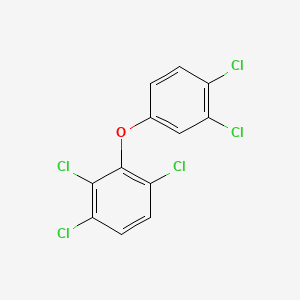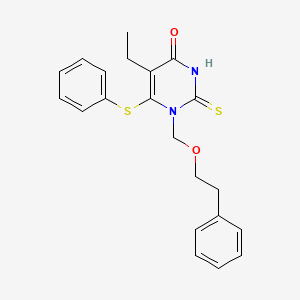
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a phenethyloxy group, and a phenylthio group attached to a thiouracil core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) involves multiple steps, starting with the preparation of the thiouracil core. The core is then functionalized with the ethyl, phenethyloxy, and phenylthio groups through a series of reactions, including alkylation, etherification, and thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenethyloxy or phenylthio groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by altering signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate: Shares a similar ethyl group and dioxane ring structure.
1-Ethyl-5-methylcyclopentene: Contains an ethyl group and a cyclopentene ring.
5-Ethyl-2-methyl-1-heptene: Features an ethyl group and a heptene chain.
Uniqueness
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) is unique due to its combination of functional groups and thiouracil core, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
136160-45-7 |
|---|---|
Formule moléculaire |
C21H22N2O2S2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
5-ethyl-1-(2-phenylethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-2-18-19(24)22-21(26)23(20(18)27-17-11-7-4-8-12-17)15-25-14-13-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,22,24,26) |
Clé InChI |
MZJWOKFMVOMROJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=S)NC1=O)COCCC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


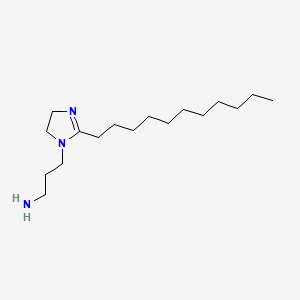
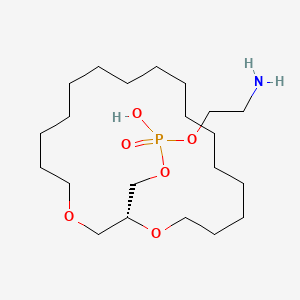
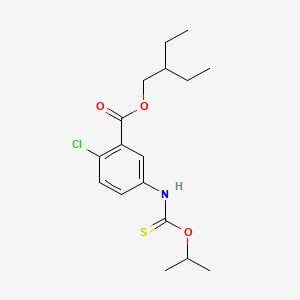
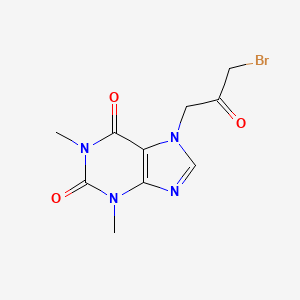
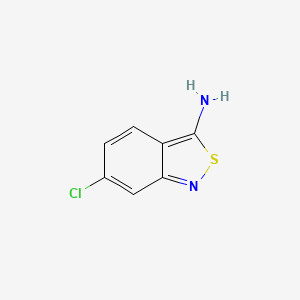
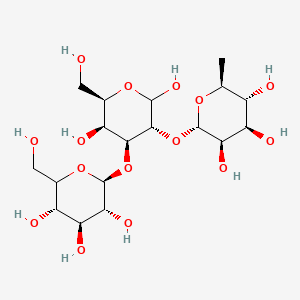
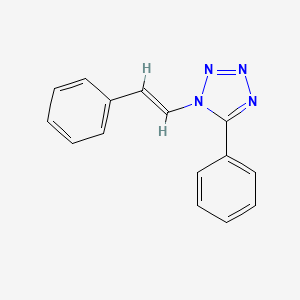
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

